N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOILOGGVTCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Silybin and Flavone Derivatives (1,4-Dioxane Systems)
Silybin, a natural flavonoid with a 1,4-dioxane ring, exhibits antihepatotoxic activity by reducing serum markers (SGOT, SGPT) in carbon tetrachloride-induced liver damage . Synthetic derivatives like 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino) flavone (4g) demonstrate enhanced hepatoprotection compared to coumarin analogs, highlighting the importance of hydroxylation on the dioxane ring .
- Key Comparison: The target compound’s hydroxyethyl group aligns with the hydroxymethyl substituent in 4g, which improved activity. However, the replacement of the flavonoid core with a cyclohexene carboxamide may alter bioavailability and target specificity.
Cyclohexene Carboxamide Derivatives
describes 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide , synthesized via NaH-mediated alkylation in DMF. This underscores the reactivity of the cyclohexene carboxamide scaffold in synthetic workflows .
Indazole and Benzodioxin Hybrids
Compounds like ADB-FUBINACA () and the benzodioxin-indazole derivative in highlight the benzodioxin group’s versatility in drug design, often paired with heterocycles for receptor binding (e.g., cannabinoid receptors) .
- Key Comparison: The target compound’s cyclohexene carboxamide diverges from indazole-based pharmacophores, likely shifting its mechanism away from cannabinoid receptor modulation.
Data Table: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound may mimic the bioactive hydroxymethyl substituent in 4g , which enhanced hepatoprotection by improving solubility and target engagement .
- Cyclohexene Carboxamide vs.
- Benzodioxin Positioning : The 6-position substitution on the benzodioxin ring (as seen in ) is conserved in the target compound, suggesting optimal spatial arrangement for receptor interactions .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, biological properties, and relevant studies associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of 2,3-dihydro-1,4-benzodioxin derivatives followed by cyclization reactions to form the cyclohexene structure.
Key Chemical Properties:
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 317.36 g/mol
- CAS Number: 1040638-59-2
Enzyme Inhibition Studies
Research indicates that derivatives of benzodioxin compounds exhibit significant biological activities, particularly as enzyme inhibitors. For instance:
- Acetylcholinesterase Inhibition: Studies have shown that compounds related to this compound can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
- Alpha-glucosidase Inhibition: The compound has also been evaluated for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzodioxin derivatives. For example:
- Antibacterial and Antifungal Effects: Various studies have reported that benzodioxin compounds exhibit broad-spectrum antibacterial and antifungal activities against common pathogens . This makes them candidates for developing new antimicrobial agents.
Case Study 1: Alzheimer’s Disease Model
In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. The compound's role as an AChE inhibitor was confirmed through biochemical assays .
Case Study 2: Diabetes Management
Another study focused on the effects of this compound on glucose metabolism in diabetic rats. The results demonstrated a significant reduction in blood glucose levels post-treatment compared to control groups, indicating its potential as a therapeutic agent for T2DM .
Summary of Research Findings
Q & A
Q. Basic Research Focus
- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phase: hexane/isopropanol (90:10).
- NMR Spectroscopy : H-NMR coupling constants () confirm trans-configuration in the cyclohexene ring .
- Polarimetry : Specific rotation ([α]) measurements validate optical purity, with deviations >5% indicating impurities .
How can researchers optimize the amidation step to mitigate low yields caused by steric hindrance from the benzodioxin ring?
Advanced Research Focus
Steric hindrance at the hydroxyethyl group can reduce nucleophilic attack efficiency. Methodological improvements include:
- Activating agents : Use of HATU or EDCI/HOBt to enhance coupling efficiency.
- Solvent optimization : Switch to DMF for better solubility of bulky intermediates.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 20–30% via enhanced kinetic control .
What strategies are recommended for analyzing oxidative degradation products of this compound under accelerated stability testing?
Advanced Research Focus
Oxidation of the hydroxyl group to a ketone (via PCC or MnO) generates degradation products. Analytical workflows include:
- LC-MS/MS : Identifies m/z shifts (e.g., +14 Da for ketone formation).
- Forced degradation studies : Expose the compound to 3% HO at 40°C for 72 h to simulate oxidative stress .
- Isolation via preparative TLC : Followed by C-NMR to confirm carbonyl signals at ~205 ppm .
How does the compound’s conformational flexibility (due to the cyclohexene ring) impact its biological activity, and how can this be studied?
Advanced Research Focus
The cyclohexene ring’s boat-chair interconversion alters binding pocket compatibility. Techniques to assess this include:
- X-ray crystallography : Resolve crystal structures to identify dominant conformers (e.g., using SHELXL for refinement) .
- Molecular dynamics simulations : Analyze free-energy landscapes (e.g., via GROMACS) to predict bioactive conformations .
- SAR studies : Compare activity of rigid analogs (e.g., cyclohexane derivatives) to quantify flexibility-activity relationships .
What in silico tools are most effective for predicting the compound’s ADMET properties, given its benzodioxin and carboxamide groups?
Q. Basic Research Focus
- SwissADME : Predicts moderate blood-brain barrier penetration (due to logP ~2.8) and CYP3A4 metabolism.
- ProTox-II : Flags potential hepatotoxicity (Tanimoto score >0.7 vs. known hepatotoxins) .
- Molecular weight (317.36 g/mol) and H-bond donors (2) suggest compliance with Lipinski’s rules for drug-likeness .
How can researchers address solubility challenges in aqueous assays without altering the compound’s bioactive conformation?
Q. Advanced Research Focus
- Co-solvent systems : Use 10% DMSO/PBS (v/v) to maintain solubility while limiting denaturation.
- Nanoparticle encapsulation : Polylactic-co-glycolic acid (PLGA) nanoparticles improve bioavailability without structural modification.
- pH adjustment : Solubilize the carboxamide group by preparing sodium salts at pH 9.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
